REACTION_CXSMILES
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[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[S:14](Cl)(=[O:16])=[O:15])#[N:6]>C(OCC)C>[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[S:14]([NH:4][CH:1]([CH3:3])[CH3:2])(=[O:16])=[O:15])#[N:6]
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Name
|
|
Quantity
|
5.2 mL
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Type
|
reactant
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Smiles
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C(C)(C)N
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
4.4 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(C=CC=C1F)S(=O)(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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reaction temperature approx. 5° C
|
Type
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CUSTOM
|
Details
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After leaving
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Type
|
WASH
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Details
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the reaction mixture was washed twice with ice water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried on anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1F)S(=O)(=O)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |